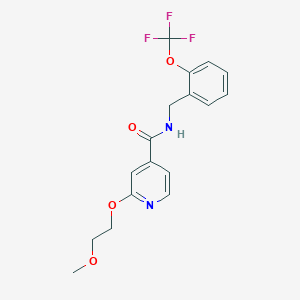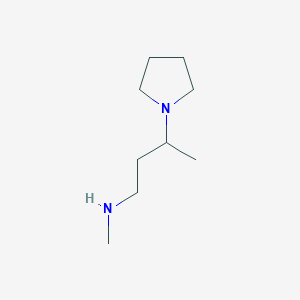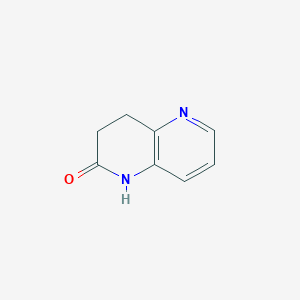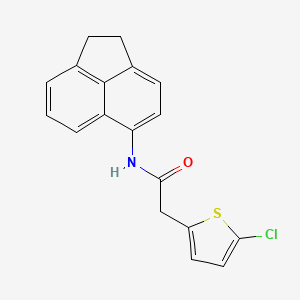
2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxyethoxy group, a trifluoromethoxybenzyl group, and an isonicotinamide moiety. These structural features contribute to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the methoxyethoxy intermediate: This step involves the reaction of 2-methoxyethanol with an appropriate halogenated compound under basic conditions to form the 2-(2-methoxyethoxy) intermediate.
Introduction of the trifluoromethoxybenzyl group: The intermediate is then reacted with 2-(trifluoromethoxy)benzyl chloride in the presence of a base to introduce the trifluoromethoxybenzyl group.
Coupling with isonicotinamide: The final step involves coupling the intermediate with isonicotinamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions (e.g., basic or acidic medium).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
科学研究应用
2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, as well as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating specific diseases or conditions.
Industry: Utilized in the development of new materials, catalysts, and other industrially relevant compounds.
作用机制
The mechanism of action of 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the biological context in which it is used.
相似化合物的比较
Similar Compounds
- 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)phenyl)isonicotinamide
- 2-(2-methoxyethoxy)-N-(2-(trifluoromethyl)benzyl)isonicotinamide
- 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)nicotinamide
Uniqueness
2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide is unique due to the presence of both the methoxyethoxy and trifluoromethoxybenzyl groups, which confer distinct chemical properties and reactivity
属性
IUPAC Name |
2-(2-methoxyethoxy)-N-[[2-(trifluoromethoxy)phenyl]methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O4/c1-24-8-9-25-15-10-12(6-7-21-15)16(23)22-11-13-4-2-3-5-14(13)26-17(18,19)20/h2-7,10H,8-9,11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXBYAHKPMNRAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCC2=CC=CC=C2OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2910242.png)

![3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2910246.png)
![N-phenyl-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2910247.png)
![3,6-dichloro-N-methyl-N-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]pyridine-2-carboxamide](/img/structure/B2910248.png)
![3-(3,5-Dimethoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2910251.png)
![1,1-Dibenzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2910252.png)

![1-(2,4-Cyclopentadienyl)-4-[1-(3,3-dimethylbutyl)vinyl]benzene](/img/structure/B2910256.png)
![4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine](/img/structure/B2910258.png)

![2-(benzylsulfanyl)-5-(4-ethoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B2910261.png)
![4-Methoxy-1-methyl-5-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2910263.png)
